molecular formula C6H7ClN2 B11764878 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Katalognummer: B11764878
Molekulargewicht: 142.58 g/mol
InChI-Schlüssel: SJMSANVCIXPQGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a bicyclic heterocyclic compound featuring a fused pyrrole-pyrazole system. Its structure includes a chlorine substituent at the 2-position, which significantly influences its reactivity and biological activity. This compound serves as a critical intermediate in synthesizing alkaloids like withasommine and has been explored in medicinal chemistry for kinase inhibition, particularly targeting the transforming growth factor-beta (TGF-β) type I receptor . Synthetic routes often involve multi-step processes, such as the rearrangement of 1-(3-chloropropyl)-cyclopropanol followed by bromination or phenylation .

Eigenschaften

Molekularformel

C6H7ClN2

Molekulargewicht

142.58 g/mol

IUPAC-Name

2-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C6H7ClN2/c7-6-4-5-2-1-3-9(5)8-6/h4H,1-3H2

InChI-Schlüssel

SJMSANVCIXPQGA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC(=NN2C1)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can be achieved through various methods. One common approach involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This method provides a convenient route to obtain the desired compound under controlled conditions.

Industrial Production Methods

While specific industrial production methods for 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis . This inhibition can prevent cell death and inflammation, making it a promising candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Structural Variations

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications
2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Cl at C2 C₇H₈ClN₂ 156.61 Kinase inhibitors, synthetic intermediate
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Br at C3 C₇H₈BrN₂ 201.06 Precursor for aldehydes/oximes
Withasommine C3-phenyl substitution C₁₂H₁₂N₂ 184.24 Natural alkaloid, biological studies
2-(Chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ClCH₂ at C2 C₇H₉ClN₂ 156.61 Pharmaceutical and agrochemical intermediates

Kinase Inhibition

  • TGF-β Type I Receptor (ALK5) Inhibition: 2-Chloro derivative: Serves as a scaffold for aryl- and heteroaryl-substituted inhibitors (e.g., compound 5a in ), with IC₅₀ values in the nanomolar range. Docking studies (PDB: 1RW8) reveal hydrogen bonding with residues S280 and Y282 . 3-(4-Fluorophenyl)-2-(6-methylpyridin-2-yl) derivative: Exhibits superior binding affinity compared to imidazo-thiadiazole analogs, with hydrophobic interactions at residues A230 and L340 .

Antileukemic and Cytotoxic Activity

  • Imidazo[2,1-b][1,3,4]thiadiazole derivatives : Show moderate activity against leukemia cells, but 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-based inhibitors exhibit stronger docking scores (-9.2 kcal/mol vs. -7.5 kcal/mol for imidazo-thiadiazoles) .

Physicochemical and Pharmacokinetic Properties

Property 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Withasomnine 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
LogP (XlogP) 2.20 2.50 2.30 (estimated)
Topological Polar SA 17.8 Ų 17.8 Ų 25.7 Ų
H-Bond Donors 0 0 0
H-Bond Acceptors 2 2 2
Solubility Low (hydrophobic core) Moderate in organic solvents Low

Key Research Findings

Synthetic Challenges : Derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole often require 8+ steps with yields <30%, highlighting the need for optimized methodologies .

Structure-Activity Relationship (SAR) :

  • Chlorine or bromine at C2/C3 enhances electrophilicity, facilitating further substitutions .
  • Aryl groups at C3 (e.g., phenyl in withasomnine) improve binding to kinase domains .

Natural vs. Synthetic Derivatives: The natural alkaloid withasommine exhibits distinct bioactivity compared to synthetic analogs, suggesting divergent therapeutic potentials .

Biologische Aktivität

2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C6_6H5_5ClN2_2
  • Molecular Weight : 178.57 g/mol
  • CAS Number : 2711689-95-9

Inhibition of TGF-beta Receptor Kinase

Research indicates that derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole exhibit inhibitory effects on the transforming growth factor-beta (TGF-beta) type I receptor kinase. A study showed that certain aryl-substituted analogues demonstrated selectivity against p38 MAP kinase (p38 MAPK), suggesting potential therapeutic applications in fibrotic diseases and cancer treatments .

Structure-Activity Relationship (SAR)

The biological activity of 2-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is influenced by the nature of substituents on the dihydropyrrolopyrazole ring. Variations in the 'warhead' group significantly affect selectivity and potency against specific kinases. For instance:

  • Phenyl Substituents : Generally show greater selectivity against p38 MAPK.
  • Quinoline Substituents : Exhibit reduced selectivity compared to phenyl groups .

Case Study 1: Potent Inhibitors of TGF-beta Receptor

In a study examining various derivatives, two compounds (3 and 15) were co-crystallized with the TGF-beta receptor kinase domain. These compounds demonstrated significant inhibitory activity with IC50_{50} values in low micromolar ranges, highlighting their potential as therapeutic agents .

Case Study 2: Antiparasitic Activity

Another investigation focused on the antiparasitic properties of related compounds. The study found that certain modifications to the pyrazole structure led to enhanced potency against parasites, with some derivatives achieving EC50_{50} values as low as 0.010 μM. This suggests that structural optimization can yield highly effective antiparasitic agents .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50_{50} / EC50_{50}Notes
TGF-beta Receptor InhibitionCompound 3Low µMSelective against p38 MAPK
TGF-beta Receptor InhibitionCompound 15Low µMCo-crystallized with receptor
Antiparasitic ActivityVarious Derivatives0.010 - 0.577 μMStructural modifications enhance activity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.